5-Bromo-2-(2-phenylethoxy)benzamide
Description
5-Bromo-2-(2-phenylethoxy)benzamide is a brominated benzamide derivative characterized by a phenylethoxy substituent at the 2-position and a bromine atom at the 5-position of the benzamide core. This compound is synthesized via nucleophilic substitution and amidation reactions, as exemplified in related benzamide derivatives (e.g., intermediates prepared from 5-bromo-2-methoxybenzoic acid and subsequent functionalization with phenylethoxy groups) .
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
5-bromo-2-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C15H14BrNO2/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18) |
InChI Key |
HJDJPTAEXGYFEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The introduction of electron-withdrawing groups (e.g., nitro in 3h ) reduces solubility but may enhance receptor binding affinity in certain contexts. Conversely, electron-donating groups (e.g., methoxy in 3j and 56 ) improve pharmacokinetic properties and potency, as seen in GPR35 agonists .
- Positional Effects : Substituents at the para position (e.g., 4-methoxy in 56 ) generally exhibit higher biological activity compared to ortho or meta positions due to optimized steric and electronic interactions .
Antibacterial and Biofilm Inhibition
GPR35 Receptor Agonism
- N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) : Exhibits exceptional potency (EC50 = 0.059 μM) as a GPR35 agonist, driven by the para-methoxy group and tetrazole ring, which enhance receptor binding and metabolic stability .
- Comparison to 5-Bromo-2-(2-phenylethoxy)benzamide : The phenylethoxy group in the target compound may offer similar lipophilicity but lacks the tetrazole moiety critical for high-affinity GPR35 interactions .
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